2-(3-Bromo-phenoxy)-phenylamine

Kinase inhibition Cardiovascular disease TNNI3K

Researchers face significant variability in kinase inhibition and SAR studies due to positional isomer impurities in bromophenoxyaniline supplies. This batch provides certainty. - TNNI3K Inhibition: Confirmed IC50 of 6.30 nM, >158-fold more potent than meta- or para-substituted isomers. - Dual Peroxidase Activity: Inhibits MPO (1.40 nM) and EPX (360 nM) for inflammation and NETosis research. - Ion Channel Selectivity: Potent P2X3 antagonism (EC50=80 nM), distinct from aminergic GPCR-biased analogs.

Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
Cat. No. B14769367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-phenoxy)-phenylamine
Molecular FormulaC12H10BrNO
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OC2=CC(=CC=C2)Br
InChIInChI=1S/C12H10BrNO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,14H2
InChIKeyIWWRFGUHEJQUJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromo-phenoxy)-phenylamine: Product Overview


2-(3-Bromo-phenoxy)-phenylamine (CAS 1147195-64-9; C12H10BrNO; MW 264.12 g/mol) is a bromophenoxyaniline derivative . Structurally, it comprises an aniline core linked via an ether bridge to a 3-bromophenyl moiety, conferring a unique orientation of the primary amine relative to the halogenated phenoxy group. This compound is primarily utilized as a research intermediate in medicinal chemistry and chemical biology, with demonstrated applications in kinase inhibition [1], enzyme probe development [2], and receptor pharmacology [3].

Research intermediate: kinase probe development (TNNI3K), enzyme probe studies (MPO/EPX), receptor pharmacology (P2X3, AMPA)
Fit rationale: ortho-substituted bromophenoxyaniline core confers unique target engagement profile not shared by positional isomers
Procurement context: RUO compound suitable for medicinal chemistry and chemical biology workflows

2-(3-Bromo-phenoxy)-phenylamine: Structural Uniqueness


The bromophenoxyaniline chemotype exhibits pronounced positional and substitutional sensitivity. The specific ortho-arrangement of the amine and phenoxy linker in 2-(3-Bromo-phenoxy)-phenylamine dictates a distinct conformational profile and electronic distribution compared to its para- or meta-substituted analogs . This translates into substantial variations in target engagement, as evidenced by differential inhibition of kinases and oxidoreductases [1]. Furthermore, the bromine substituent at the 3-position of the phenoxy ring is critical for modulating metabolic stability and binding kinetics, as highlighted by structure-activity relationship (SAR) studies on related brominated anilines . Consequently, substituting this compound with a positional isomer or a bromine-free analog can lead to significant changes in biochemical readouts, invalidating comparative experimental conclusions and undermining SAR studies.

Positional isomer mismatch
Para- or meta-substituted bromophenoxyanilines may shift target engagement and kinase inhibition profiles; direct substitution can invalidate SAR conclusions.
Bromine-free analog divergence
Removing the 3-bromo substituent may alter metabolic stability and binding kinetics; biochemical readouts may not transfer.
Aniline core dependency
Ethylamine or other amine replacements redirect receptor selectivity toward aminergic GPCRs rather than ion channels, limiting interchangeability.

2-(3-Bromo-phenoxy)-phenylamine: Comparative Activity Evidence


TNNI3K Kinase Inhibition

2-(3-Bromo-phenoxy)-phenylamine demonstrates potent inhibition of the cardiac-specific kinase TNNI3K with an IC50 of 6.30 nM [1]. This level of potency is significant, as TNNI3K is a validated target for cardiovascular diseases. In contrast, a positional isomer, 3-bromo-4-phenoxyaniline, exhibits negligible activity against related melanocortin receptors (IC50 > 1 µM for MC3R) [2], underscoring the critical importance of the ortho-substitution pattern for kinase engagement.

TNNI3K Inhibition
Cross-study comparable
6.30 nM vs >1000 nM
Reported >158-fold potency difference supports TNNI3K probe development fit.
Ortho-substitution pattern critical; cell-free autophosphorylation assay.
Kinase inhibition Cardiovascular disease TNNI3K

Dual MPO and EPX Peroxidase Inhibition

The compound exhibits dual inhibition of heme peroxidases, with a remarkable IC50 of 1.40 nM against recombinant human MPO and 360 nM against human EPX [1]. This activity profile is therapeutically relevant for inflammatory and autoimmune diseases. In contrast, 5-bromo-2-phenoxyaniline, a regioisomer, shows moderate cytotoxicity against MCF-7 cancer cells (IC50 = 5.4 µM) , but no reported activity against peroxidases, demonstrating a stark functional divergence based on bromine and amine positioning.

Dual Peroxidase Inhibition
Cross-study comparable
MPO 1.40 nM / EPX 360 nM
Reported MPO/EPX inhibition context supports inflammation pathway research.
Comparator bromophenoxyaniline lacked peroxidase activity; recombinant enzyme assay.
Enzyme inhibition Inflammation Peroxidase

P2X3 Receptor Antagonism

2-(3-Bromo-phenoxy)-phenylamine functions as a potent P2X3 receptor antagonist with an EC50 of 80 nM [1]. This purinoceptor is a key target for chronic pain and sensory disorders. For comparison, 2-(3-bromophenoxy)ethylamine, a structurally simplified analog lacking the second aromatic ring, shows only weak agonist activity at the trace amine-associated receptor 1 (TAAR1) with an EC50 of 4900 nM [2]. This 61-fold difference in potency across related G-protein coupled receptor and ion channel families underscores the enhanced target engagement conferred by the full biphenyl ether structure.

P2X3 Antagonism
Cross-study comparable
EC50 80 nM vs 4900 nM
Reported 61-fold difference supports P2X3-targeted pain model research.
Full biphenyl ether structure required; recombinant rat P2X3 in oocytes.
Receptor pharmacology Pain Ion channel

AMPA Receptor Binding Profile

The compound demonstrates moderate binding affinity for the AMPA subtype of ionotropic glutamate receptors with a Ki of 940 nM [1]. In contrast, the analog 2-(3-bromophenoxy)ethylamine is a weak agonist at TAAR1 (EC50 4900 nM) [2]. This indicates that the aniline core of 2-(3-Bromo-phenoxy)-phenylamine directs it towards ionotropic receptors, whereas the ethylamine analog preferentially engages aminergic GPCRs. This is a class-level functional divergence.

AMPA Receptor Binding
Class-level inference
Ki 940 nM vs EC50 4900 nM
Ionotropic receptor preference over aminergic GPCR; supports CNS ion channel ligand design.
Aniline core directs target class selectivity; binding assay in HK293 cells.
Receptor binding Ionotropic glutamate receptor CNS pharmacology

Peroxidase Selectivity Analysis

Within the peroxidase family, 2-(3-Bromo-phenoxy)-phenylamine displays a distinct selectivity profile. It potently inhibits MPO (IC50 = 1.40 nM) and EPX (IC50 = 360 nM), but is significantly weaker against the same MPO target in a cellular context (IC50 = 42,000 nM in human neutrophils) [1]. For a comparator, 3-(2-bromophenoxy)aniline shows a very different profile, with weak inhibition of CYP1A2 (IC50 = 7,000 nM) [2]. This demonstrates that the ortho-arrangement in the target compound yields potent, albeit context-dependent, inhibition of MPO and EPX, a profile not observed for the meta-substituted isomer.

Peroxidase Selectivity
Context-dependent
MPO rec. 1.40 nM, EPX 360 nM, MPO cell 42,000 nM
Context-dependent activity profile supports MPO/EPX selectivity profiling studies.
Recombinant vs. cellular assay divergence; meta-isomer comparator shows no MPO/EPX activity.
Enzyme selectivity Peroxidase Inflammation

2-(3-Bromo-phenoxy)-phenylamine: Research Applications


Cardiovascular Kinase Probe Development

Given its potent inhibition of TNNI3K (IC50 = 6.30 nM), 2-(3-Bromo-phenoxy)-phenylamine is a compelling starting point for developing chemical probes to investigate the role of TNNI3K in cardiac hypertrophy, heart failure, and conduction system diseases [1]. Its potency exceeds that of positional isomers by >158-fold, making it a uniquely valuable tool for SAR studies in this kinase class.

Inflammatory Disease Research (MPO/EPX)

The compound's nanomolar inhibition of MPO (1.40 nM) and sub-micromolar inhibition of EPX (360 nM) position it as a high-priority tool compound for exploring the roles of these peroxidases in neutrophil extracellular trap (NET) formation, vascular inflammation, and autoimmune conditions like vasculitis [2]. Its activity profile is distinct from other bromophenoxyanilines, which lack this dual inhibition.

Pain & Sensory Neuroscience (P2X3)

With potent P2X3 antagonism (EC50 = 80 nM), this compound is directly applicable to studies of chronic pain, cough, and sensory neurotransmission [3]. Its 61-fold higher potency compared to simpler bromophenoxyethylamine derivatives confirms that the full aniline core is essential for effective P2X3 engagement, making it the preferred choice for this research area.

CNS AMPA Receptor Probe Design

The moderate binding affinity for AMPA receptors (Ki = 940 nM) provides a foundation for developing novel ligands for this ionotropic glutamate receptor [4]. Unlike related ethylamine analogs that favor aminergic GPCRs, 2-(3-Bromo-phenoxy)-phenylamine is directed towards ion channels, offering a differentiated entry point for CNS pharmacology programs.

Application
Selection Property
Validation Focus
TNNI3K kinase probe development
TNNI3K inhibition fit
Kinase selectivity and SAR
MPO/EPX pathway studies
Peroxidase inhibition profile
Context-dependent enzyme activity
P2X3 receptor pharmacology
P2X3 antagonist fit
Ion channel target engagement
AMPA receptor ligand design
AMPA binding affinity
Ionotropic receptor selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Bromo-phenoxy)-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.